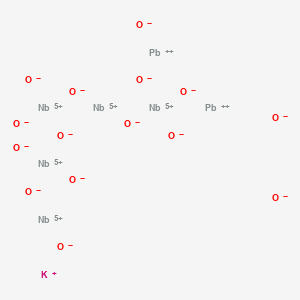
Potassium pentadecaoxodiplumbatepentaniobate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium pentadecaoxodiplumbatepentaniobate(1-) is a complex inorganic compound with the molecular formula KNbO₄Pb. . It is known for its intricate arrangement of potassium, lead, niobium, and oxygen atoms, which contribute to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium pentadecaoxodiplumbatepentaniobate(1-) typically involves the reaction of potassium salts with lead and niobium oxides under controlled conditions. The reaction is carried out in a high-temperature furnace to ensure the proper formation of the compound. The general reaction can be represented as:
[ \text{K}_2\text{CO}_3 + \text{PbO} + \text{Nb}_2\text{O}_5 \rightarrow \text{KNbO}_4\text{Pb} + \text{CO}_2 ]
The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of potassium pentadecaoxodiplumbatepentaniobate(1-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and high-capacity furnaces to produce the compound in bulk. Quality control measures are implemented to ensure consistency and purity in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium pentadecaoxodiplumbatepentaniobate(1-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of lead and niobium in the compound, which can participate in redox processes.
Common Reagents and Conditions
Common reagents used in the reactions of potassium pentadecaoxodiplumbatepentaniobate(1-) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of potassium pentadecaoxodiplumbatepentaniobate(1-) depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxides of niobium and lead, while reduction reactions can produce lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Potassium pentadecaoxodiplumbatepentaniobate(1-) has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
Catalysis: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Energy Storage: Its unique structure makes it valuable for use in energy storage devices, such as batteries and supercapacitors.
Electronic Devices: The compound’s electrical properties are exploited in the development of electronic components and devices.
Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of potassium pentadecaoxodiplumbatepentaniobate(1-) involves its interaction with molecular targets and pathways in various chemical processes. The compound’s unique structure allows it to participate in redox reactions, where it can either donate or accept electrons. This property is crucial in its role as a catalyst and in energy storage applications .
Vergleich Mit ähnlichen Verbindungen
Potassium pentadecaoxodiplumbatepentaniobate(1-) can be compared with other similar compounds, such as:
Potassium hexaniobate: Similar in its niobium content but differs in its overall structure and properties.
Lead niobate: Shares the presence of lead and niobium but has different applications and chemical behavior.
Potassium lead oxide: Contains potassium and lead but lacks the complex structure involving niobium.
The uniqueness of potassium pentadecaoxodiplumbatepentaniobate(1-) lies in its specific arrangement of atoms, which imparts distinct properties and makes it suitable for specialized applications .
Eigenschaften
IUPAC Name |
potassium;lead(2+);niobium(5+);oxygen(2-) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.5Nb.15O.2Pb/q+1;5*+5;15*-2;2*+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINZFGTXCOWQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[K+].[Nb+5].[Nb+5].[Nb+5].[Nb+5].[Nb+5].[Pb+2].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNb5O15Pb2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1.16e+03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12372-45-1 |
Source


|
| Record name | Potassium pentadecaoxodiplumbatepentaniobate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012372451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium pentadecaoxodiplumbatepentaniobate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3320368.png)

![tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320391.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3320400.png)




